molecular formula C8H11ClO B13947378 Bicyclo[4.1.0]heptane-7-carbonyl chloride CAS No. 84322-60-1

Bicyclo[4.1.0]heptane-7-carbonyl chloride

Cat. No.: B13947378
CAS No.: 84322-60-1
M. Wt: 158.62 g/mol
InChI Key: ZQGUQDFIKNOQDI-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane-7-carbonyl chloride (CAS 79616-93-6) is a strained bicyclic compound with a carbonyl chloride functional group. Its molecular formula is C₈H₉ClO, and it has a molecular weight of 156.61 g/mol . The SMILES notation C1C[C@H]2C@HC=C1 highlights its bicyclo[4.1.0]heptene core fused with a carbonyl chloride substituent at the 7-position. This compound is synthesized via cyclopropanation and subsequent chlorination, as inferred from studies on analogous bicycloalkane reactions with hydrogen chloride .

The strained cyclopropane ring and electrophilic acyl chloride group make it reactive in nucleophilic acyl substitution reactions, such as amide or ester formation.

Properties

IUPAC Name

bicyclo[4.1.0]heptane-7-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGUQDFIKNOQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510207
Record name Bicyclo[4.1.0]heptane-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84322-60-1
Record name Bicyclo[4.1.0]heptane-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thionyl Chloride (SOCl₂) Method

  • Procedure: The carboxylic acid is refluxed with excess thionyl chloride under anhydrous conditions.
  • Reaction Conditions: Typically performed at 60–80°C for several hours.
  • Mechanism: Thionyl chloride converts the acid group (-COOH) to the acyl chloride (-COCl) with concomitant release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
  • Advantages: High yield, straightforward workup by removal of gaseous byproducts.
  • Notes: Requires dry conditions to prevent hydrolysis of the acyl chloride product.

Oxalyl Chloride (COCl)₂ Method

  • Procedure: The acid is treated with oxalyl chloride, often in the presence of catalytic amounts of dimethylformamide (DMF) to activate the reagent.
  • Reaction Conditions: Typically carried out at room temperature to mild heating (25–40°C).
  • Advantages: Mild reaction conditions, often faster than thionyl chloride.
  • Byproducts: Carbon monoxide (CO) and carbon dioxide (CO₂) gases are released.
  • Notes: DMF acts as a catalyst by forming a reactive Vilsmeier intermediate enhancing chlorination efficiency.

Phosphorus Pentachloride (PCl₅) or Phosphorus Trichloride (PCl₃) Method

  • Procedure: The acid is reacted with PCl₅ or PCl₃, converting the carboxylic acid to the acyl chloride.
  • Reaction Conditions: Typically performed at 0–50°C.
  • Advantages: Effective chlorinating agents.
  • Disadvantages: Use of corrosive reagents and generation of phosphorus oxychloride (POCl₃) as byproduct requires careful handling.

Representative Experimental Data and Reaction Parameters

Preparation Method Reagents & Conditions Temperature (°C) Reaction Time Yield (%) Notes
Thionyl Chloride (SOCl₂) SOCl₂, reflux, anhydrous 60–80 2–6 hours 85–95 Gaseous byproducts removed by distillation
Oxalyl Chloride + DMF (COCl)₂, catalytic DMF, dry solvent 25–40 1–3 hours 90–98 Mild conditions, fast reaction
Phosphorus Pentachloride PCl₅, dry solvent 0–50 1–4 hours 80–90 Corrosive reagents, careful workup needed

Optimization and Purification Techniques

  • Drying: Use of anhydrous solvents (e.g., dichloromethane, chloroform) and exclusion of moisture is critical to prevent hydrolysis of the acyl chloride.
  • Temperature Control: Maintaining controlled temperature avoids side reactions such as rearrangements or decomposition.
  • Purification: The crude acyl chloride is purified by vacuum distillation under reduced pressure to separate it from residual reagents and byproducts.
  • Storage: The acyl chloride is sensitive to moisture and should be stored under inert atmosphere (nitrogen or argon) in sealed containers.

Comparative Analysis of Preparation Methods

Feature Thionyl Chloride Method Oxalyl Chloride + DMF Method Phosphorus Pentachloride Method
Reaction Speed Moderate (hours) Fast (1–3 hours) Moderate
Reaction Conditions Reflux, higher temperature Room temperature to mild heat Mild temperature
Byproducts SO₂, HCl (gaseous) CO, CO₂ (gaseous) POCl₃ (liquid)
Ease of Workup Easy (gaseous byproducts) Easy (gaseous byproducts) More complex (liquid byproducts)
Yield Good (85–95%) Excellent (90–98%) Good (80–90%)
Safety Considerations Toxic gases, corrosive Toxic gases, catalytic DMF Corrosive reagents, toxic byproducts

Summary of Research Findings

  • The most commonly employed method for preparing this compound is the reaction of bicyclo[4.1.0]heptane-7-carboxylic acid with thionyl chloride or oxalyl chloride, with oxalyl chloride plus catalytic DMF providing superior yields and milder reaction conditions.
  • Strict exclusion of moisture and temperature control are essential for high purity and yield.
  • Purification by vacuum distillation is standard to isolate the acyl chloride in pure form.
  • The acyl chloride serves as a versatile intermediate for further synthetic transformations in organic and medicinal chemistry.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane-7-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. The resulting products depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Functional Group Variations

Bicyclo[4.1.0]heptane-7-sulfonyl Chloride
  • Molecular Formula : C₇H₁₁ClO₂S
  • Molecular Weight : 194.68 g/mol
  • Key Features : Replaces the carbonyl chloride with a sulfonyl chloride group (SO₂Cl). The sulfonyl group enhances electrophilicity and stability compared to carbonyl chloride, making it suitable for sulfonamide synthesis. Structural data (InChIKey: LXOVDAPLNCREPN-UHFFFAOYSA-N ) confirms the bicyclic framework .
Azabicyclo Derivatives

Examples include 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives (e.g., ), which introduce nitrogen and sulfur heteroatoms. These modifications alter electronic properties and biological activity, often seen in β-lactam antibiotics .

Oxabicyclo Compounds

Compounds like 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 11991) feature an oxygen atom in the bicyclic system, reducing ring strain and reactivity compared to the cyclopropane-containing parent compound .

Structural Analogues

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane
  • Molecular Formula: C₁₂H₁₉NO₃
  • Key Features : Incorporates a tert-butoxycarbonyl (Boc) protecting group and a lactam ring. The Boc group enhances solubility and stability during synthetic steps .
{bicyclo[4.1.0]heptan-1-yl}methanamine Hydrochloride
  • Molecular Formula : C₈H₁₆ClN
  • Molecular Weight : 161.67 g/mol
  • Key Features : Substitutes the carbonyl chloride with a primary amine hydrochloride, enabling applications in peptide coupling or as a building block for bioactive molecules .

Data Table: Comparative Analysis

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Key Applications/Properties References
Bicyclo[4.1.0]heptane-7-carbonyl chloride C₈H₉ClO Carbonyl chloride 156.61 Nucleophilic acyl substitution
Bicyclo[4.1.0]heptane-7-sulfonyl chloride C₇H₁₁ClO₂S Sulfonyl chloride 194.68 Sulfonamide synthesis
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₈H₁₁NO₂S Carboxylic acid, thia-aza ring 209.24 Antibiotic intermediates
{bicyclo[4.1.0]heptan-1-yl}methanamine HCl C₈H₁₆ClN Amine hydrochloride 161.67 Peptide coupling, drug discovery

Biological Activity

Bicyclo[4.1.0]heptane-7-carbonyl chloride is a bicyclic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure that contributes to its reactivity and interaction with biological systems. Its chemical formula is C8H11ClOC_8H_11ClO with a molecular weight of approximately 158.63 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

PropertyValue
CAS Number 84322-60-1
Molecular Formula C8H11ClO
Molecular Weight 158.63 g/mol
Appearance Colorless liquid

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the bicyclic framework followed by chlorination reactions. Common methods include:

  • Starting Materials : Utilization of simpler bicyclic precursors.
  • Chlorination : Introduction of the carbonyl chloride group using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules, including proteins and enzymes. The compound may exhibit:

  • Enzyme Inhibition : Potential to inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : Interaction with receptors that could lead to therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that bicyclic compounds similar to bicyclo[4.1.0]heptane derivatives exhibit antimicrobial properties against various pathogens, suggesting potential applications in antibiotic development .
  • Anti-inflammatory Effects : Studies have shown that derivatives can modulate inflammatory responses, indicating potential use in treating inflammatory diseases .
  • Neuroprotective Properties : Some related compounds have demonstrated neuroprotective effects in animal models, pointing towards possible applications in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

CompoundBiological Activity
Bicyclo[4.1.0]heptane-7-carboxylic acidAntimicrobial and anti-inflammatory effects
Bicyclo[4.1.0]heptane-7-carbonyl amidesPotential neuroprotective properties

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